Methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Description
Significance of Fluorinated and Nitrated Aromatic Systems in Organic Synthesis
The incorporation of fluorine and nitro groups into aromatic systems imparts unique and highly desirable properties to organic molecules. Fluorine, the most electronegative element, can significantly alter a molecule's electronic properties, pKa, metabolic stability, and membrane permeability. researchgate.netmdpi.com The introduction of fluorine is a widely used strategy in medicinal chemistry to enhance the potency and pharmacokinetic profiles of drug candidates. researchgate.netnih.govinnospk.com Fluorinated aromatic compounds are valued for their increased stability and are key components in pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers. researchgate.net
Similarly, the nitro group is a powerful and versatile functional group in organic synthesis. lookchem.com As a strong electron-withdrawing group, it plays a crucial role in directing the regioselectivity of electrophilic aromatic substitution reactions. beilstein-journals.org More importantly, the nitro group is a synthetic linchpin, readily reduced to an amino group, which opens up pathways to a vast number of other functionalities. This transformation is fundamental in the industrial synthesis of dyes, pharmaceuticals, and other complex organic molecules. ebyu.edu.trlookchem.com The presence of both fluoro and nitro substituents on an aromatic ring, therefore, creates a highly activated and versatile platform for diverse chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions. ebyu.edu.trresearchgate.net
Contextualization of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate within Nitrobenzoate Chemistry
Nitrobenzoate chemistry is a well-established field focused on aromatic esters containing one or more nitro groups. These compounds are typically synthesized via the nitration of a corresponding benzoate (B1203000) ester or through the esterification of a nitrobenzoic acid. lookchem.combldpharm.com For example, the nitration of methyl benzoate is a classic reaction used to illustrate electrophilic aromatic substitution. nih.gov
This compound belongs to a specialized subset of polysubstituted nitrobenzoates. Its structure is characterized by a methyl ester group and three distinct substituents on the benzene (B151609) ring: a fluorine atom, a methoxy (B1213986) group, and a nitro group. The specific arrangement of these groups (fluoro and methoxy meta to the ester, and nitro ortho to the methoxy group) dictates its unique chemical reactivity. The compound serves as a valuable intermediate, with each functional group offering a potential site for chemical modification.
While detailed research focusing exclusively on this compound is limited, its chemical properties and potential applications can be inferred from related, well-studied isomers such as Methyl 3-fluoro-4-nitrobenzoate and Methyl 4-fluoro-3-nitrobenzoate. These related compounds are recognized as important building blocks in organic synthesis, particularly for creating complex fluorinated aromatic molecules for the pharmaceutical and materials science sectors. The synthesis of such compounds often involves the esterification of the corresponding substituted benzoic acid. For instance, Methyl 4-fluoro-3-nitrobenzoate can be prepared in high yield by refluxing 4-fluoro-3-nitro-benzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. lookchem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2386031-71-4 researchgate.net |
| Molecular Formula | C₉H₈FNO₅ researchgate.net |
| Molecular Weight | 229.16 g/mol beilstein-journals.org |
| Physical Form | Solid researchgate.net |
| Purity | 98% researchgate.net |
| IUPAC Name | This compound researchgate.net |
| InChI Key | PRUHTNXNSOWRDO-UHFFFAOYSA-N researchgate.net |
This interactive table summarizes key identifiers and properties of the compound.
Overview of Research Directions and Academic Relevance
The academic and industrial interest in compounds like this compound is driven by their potential as versatile intermediates in the synthesis of high-value chemical entities. The strategic placement of fluoro, methoxy, and nitro groups makes it a prime candidate for constructing complex molecular architectures.
Current research directions for similarly substituted nitrobenzoates include:
Pharmaceutical Synthesis: These compounds are key starting materials for synthesizing active pharmaceutical ingredients (APIs). For example, a multi-step synthesis of the anticancer drug Gefitinib begins with a substituted methoxybenzoate ester, which undergoes nitration and subsequent reduction of the nitro group to an amine as key steps. The unique substitution pattern of this compound makes it a promising precursor for novel therapeutic agents.
Agrochemical Development: The pentafluorosulfanyl (SF₅) group, which has properties similar to the trifluoromethyl group but is more lipophilic and electron-withdrawing, is of great interest in agrochemical research. researchgate.net The synthesis of novel SF₅-containing compounds often proceeds through intermediates with fluoro and nitro substitutions, highlighting a potential application area. researchgate.net
Materials Science: Substituted benzoates are used in the creation of advanced materials. For instance, fluoro- and methoxy-substituted molecules are precursors for chalcones, which are investigated for their optical properties. ebyu.edu.tr Furthermore, benzoate derivatives are explored for applications in organic light-emitting diodes (OLEDs). nih.gov
Advancements in Synthetic Methodology: The production of nitroaromatic intermediates is benefiting from modern manufacturing techniques like continuous flow processes. These methods offer improved safety, scalability, and efficiency compared to traditional batch processing, making the synthesis of compounds like this compound more viable for large-scale applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-methoxy-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(10)8(7)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUHTNXNSOWRDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanism Studies of Methyl 3 Fluoro 5 Methoxy 4 Nitrobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate is electron-deficient due to the presence of the strongly electron-withdrawing nitro group and the moderately electron-withdrawing methyl ester and fluoro groups. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, leading to nucleophilic aromatic substitution (SNAr) reactions.
Reactivity of the Fluorine Substituent towards Nucleophiles
The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. In this compound, the fluorine atom is positioned ortho to the powerfully activating nitro group. This arrangement significantly enhances its reactivity towards nucleophilic attack.
While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from its corresponding carboxylic acid, 3-fluoro-5-methoxy-4-nitrobenzoic acid. This related compound is known to undergo nucleophilic substitution at the fluorine position. It is well-established that fluoro-nitroaromatic compounds readily react with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the fluoride (B91410) ion. For instance, in the closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org
The general mechanism for the SNAr reaction at the fluorine position involves the attack of a nucleophile on the carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization stabilizes the intermediate, thereby lowering the activation energy for its formation. In the final step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The following table illustrates the expected SNAr reactions with various nucleophiles based on the known reactivity of similar compounds.
| Nucleophile (Nu) | Reagent Example | Expected Product |
| Amine | R-NH₂ | Methyl 3-(alkylamino)-5-methoxy-4-nitrobenzoate |
| Alkoxide | R-O⁻ | Methyl 3-(alkoxy)-5-methoxy-4-nitrobenzoate |
| Thiolate | R-S⁻ | Methyl 3-(alkylthio)-5-methoxy-4-nitrobenzoate |
| Hydroxide (B78521) | OH⁻ | Methyl 3-hydroxy-5-methoxy-4-nitrobenzoate |
Influence of Nitro and Methoxy (B1213986) Groups on SNAr Pathways
The nitro group plays a pivotal role in activating the benzene ring for SNAr. Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the ring, particularly at the ortho and para positions. In this compound, the nitro group is ortho to the fluorine atom, providing powerful activation for its substitution. The resonance stabilization of the Meisenheimer intermediate by the nitro group is the key factor driving the reaction forward.
The methyl ester group (-COOCH₃), also an electron-withdrawing group, further deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution. Its position para to the fluorine atom allows it to participate in the delocalization of the negative charge in the Meisenheimer intermediate, thus contributing to its stabilization and facilitating the SNAr reaction.
Electrophilic Aromatic Substitution Reactions
Deactivation and Directing Effects of Substituents
The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution. This is due to the presence of three electron-withdrawing groups: the nitro group (-NO₂), the methyl ester group (-COOCH₃), and the fluoro group (-F). These groups pull electron density away from the aromatic ring, making it less attractive to electrophiles.
The directing effects of the substituents are as follows:
Nitro group (-NO₂): Strongly deactivating and a meta-director.
Methyl ester group (-COOCH₃): Deactivating and a meta-director.
Fluoro group (-F): Deactivating but an ortho, para-director.
Methoxy group (-OCH₃): Activating and an ortho, para-director.
Therefore, the only available position for substitution is position 6. However, the strong deactivation of the ring makes it highly unlikely for an electrophilic substitution to occur under standard conditions.
Limitations and Scope of Electrophilic Reactions
Due to the severe deactivation of the aromatic ring, the scope of electrophilic aromatic substitution reactions on this compound is extremely limited. Forcing conditions, such as high temperatures and strong Lewis acid catalysts, would likely be required to effect any substitution. However, such harsh conditions could lead to decomposition of the molecule or unwanted side reactions.
Common electrophilic substitution reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings. Similarly, nitration or halogenation would require very forcing conditions and would likely result in low yields, if any.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group (-NH₂). This transformation is a common and synthetically useful reaction for nitroaromatic compounds. The resulting aniline (B41778) derivative, Methyl 3-amino-5-fluoro-4-methoxybenzoate, is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
A variety of reducing agents can be employed for this purpose. The choice of reagent can depend on the desired selectivity and the presence of other functional groups.
Commonly Used Reducing Agents for Nitro Groups:
| Reducing Agent | Typical Conditions | Comments |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate (B1210297) | Generally clean and high-yielding. Can sometimes also reduce other functional groups. |
| Metal/Acid Combinations | SnCl₂·2H₂O in ethanol or HCl | A classic and effective method. |
| Fe/HCl or Fe/NH₄Cl | Often used in industrial processes due to low cost. | |
| Zn/HCl | Another common metal/acid system. | |
| Sodium Dithionite | Na₂S₂O₄ in a biphasic system (e.g., water/dichloromethane) with a phase-transfer catalyst | A milder reducing agent that can be selective for the nitro group. |
For this compound, catalytic hydrogenation would likely be a clean and efficient method for the reduction of the nitro group without affecting the ester, methoxy, or fluoro substituents. The reduction of a similar compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, has been successfully achieved using powdered iron in acetic acid, demonstrating the feasibility of metal/acid reductions in related systems. mdpi.com The resulting amino group is a versatile functional handle that can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, further highlighting the synthetic utility of the parent nitro compound.
Formation of Amino Benzoate (B1203000) Derivatives
The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are versatile intermediates for pharmaceuticals, dyes, and other specialty chemicals. For this compound, the conversion to its corresponding amino benzoate derivative, Methyl 3-amino-5-fluoro-4-methoxybenzoate, can be achieved through several established methods.
Commonly, catalytic hydrogenation is employed for this purpose. numberanalytics.com This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Typical catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org The reaction is generally carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate at moderate temperatures and pressures. numberanalytics.com Given the presence of other functional groups, catalytic hydrogenation is often preferred due to its high chemoselectivity, typically leaving the ester and fluoro groups intact.
Alternatively, chemical reduction using metals in acidic media is a classic and effective method. masterorganicchemistry.com Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are widely used to reduce aromatic nitro groups. masterorganicchemistry.com Another common reagent is tin(II) chloride (SnCl₂), which can perform the reduction under milder, sometimes neutral, conditions. masterorganicchemistry.com
The choice of reducing agent can be critical to avoid side reactions. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org
Table 1: Typical Conditions for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |
| H₂, Pd/C | Ethanol/Methanol | Room Temperature - 80 | 1 - 10 atm | >90 |
| H₂, PtO₂ | Ethyl Acetate | Room Temperature | 1 - 3 atm | >90 |
| H₂, Raney Ni | Methanol | Room Temperature - 100 | 1 - 50 atm | 85-95 |
| Fe, HCl | Water/Ethanol | Reflux | Atmospheric | 80-95 |
| Sn, HCl | Ethanol | Reflux | Atmospheric | 70-90 |
| SnCl₂, HCl | Ethanol | Room Temperature - Reflux | Atmospheric | 85-95 |
This table presents generalized conditions for the reduction of aromatic nitro compounds and serves as a guide for the potential synthesis of Methyl 3-amino-5-fluoro-4-methoxybenzoate.
Mechanistic Aspects of Nitro Group Reduction
The mechanism of nitro group reduction can vary depending on the reagents and conditions used.
In catalytic hydrogenation , the process begins with the adsorption of molecular hydrogen onto the surface of the metal catalyst, leading to the cleavage of the H-H bond and the formation of metal-hydride species. libretexts.org The nitro compound also adsorbs onto the catalyst surface. numberanalytics.com The reduction proceeds in a stepwise manner through the transfer of hydrogen atoms from the catalyst surface to the nitro group. The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamino group (R-NHOH), and finally to the amino group (R-NH₂). nih.gov Each step involves the transfer of two electrons and two protons (or their equivalent).
The electronic nature of the substituents on the aromatic ring can influence the rate of reduction. However, the effect is not always straightforward and can depend on the specific catalyst and conditions. orientjchem.org For this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (fluoro, methyl ester) groups creates a complex electronic environment.
Ester Hydrolysis and Transesterification Reactions
The methyl ester group in this compound is susceptible to hydrolysis and transesterification reactions, which are characteristic of carboxylic acid esters.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.comlibretexts.org
Acid-catalyzed hydrolysis is a reversible process. The reaction is typically carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule. libretexts.org
Base-promoted hydrolysis , also known as saponification, is an irreversible reaction. It is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. libretexts.org The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. libretexts.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with an excess of ethanol in the presence of an acid catalyst would lead to the formation of Ethyl 3-fluoro-5-methoxy-4-nitrobenzoate and methanol. ucla.edu This is an equilibrium reaction, and using a large excess of the reactant alcohol is necessary to drive the reaction to completion. ucla.edu Base-catalyzed transesterification, using an alkoxide that corresponds to the desired alcohol, is also an effective method. youtube.com
Stability and Reactivity of the Methyl Ester Group
The stability and reactivity of the methyl ester group in this compound are significantly influenced by the electronic effects of the substituents on the aromatic ring. The rate of both acid- and base-catalyzed hydrolysis is dependent on the electrophilicity of the carbonyl carbon.
Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of hydrolysis. chegg.com In the subject molecule, the nitro group and the fluorine atom are electron-withdrawing, which would be expected to enhance the reactivity of the ester group towards nucleophilic attack compared to unsubstituted methyl benzoate. Conversely, the methoxy group is electron-donating by resonance, which would tend to decrease the reactivity. The net effect will be a combination of these opposing influences, though the strong electron-withdrawing nature of the nitro group, particularly from the para position, is likely to dominate, making the ester more susceptible to hydrolysis than methyl benzoate itself. chegg.com
Table 2: Predicted Relative Rates of Hydrolysis
| Compound | Substituent Effects | Predicted Rate of Hydrolysis (relative to Methyl Benzoate) |
| Methyl Benzoate | Reference | 1 |
| Methyl p-nitrobenzoate | Strong electron-withdrawing | Faster |
| Methyl p-methoxybenzoate | Strong electron-donating | Slower |
| This compound | Competing electron-withdrawing (NO₂, F) and electron-donating (OCH₃) | Faster |
This table provides a qualitative prediction of hydrolysis rates based on the electronic effects of substituents.
Exploration of Other Reactive Sites and Transformations
Besides the nitro and ester groups, the aromatic ring of this compound possesses other sites for potential chemical transformations.
A key feature of the molecule is the presence of a fluorine atom on an aromatic ring that is activated by a strong electron-withdrawing nitro group at the para position. This arrangement makes the molecule a prime candidate for nucleophilic aromatic substitution (SₙAr) . masterorganicchemistry.comwikipedia.org In an SₙAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the negative charge of the intermediate (a Meisenheimer complex) is stabilized by the electron-withdrawing nitro group through resonance. wikipedia.org Fluorine is an excellent leaving group in SₙAr reactions. masterorganicchemistry.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the fluorine atom to introduce new functional groups onto the aromatic ring. The rate of SₙAr is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group. masterorganicchemistry.comstackexchange.com
The methoxy group could potentially undergo cleavage under harsh acidic conditions (e.g., with HBr or HI) to yield a phenol, although this might also affect the ester group.
Furthermore, the aromatic ring itself, while deactivated towards electrophilic substitution, could potentially undergo further substitution if forcing conditions are used, although regioselectivity would be complex due to the multiple directing effects of the existing substituents.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
No published studies detailing the electronic structure analysis of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate through methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations are currently available. Such an analysis would typically involve the calculation of molecular orbitals, electron density distribution, and electrostatic potential maps to understand the reactivity and properties of the molecule.
Specific applications of molecular orbital theory to this compound, including the analysis of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution, have not been reported in the scientific literature. These calculations are crucial for predicting the molecule's behavior in chemical reactions and its electronic properties.
Reaction Pathway Modeling
There are no available computational studies on the transition state analysis for key chemical transformations involving this compound. This type of modeling is essential for understanding reaction mechanisms and calculating activation energies.
Detailed computational predictions of reaction outcomes for this compound are not present in the current body of scientific literature. These predictions would rely on the theoretical investigations mentioned above to forecast the products and feasibility of various chemical reactions.
Conformational Analysis and Energy Landscapes
A comprehensive conformational analysis and the corresponding energy landscapes for this compound have not been documented. This analysis would involve mapping the potential energy surface of the molecule to identify its most stable conformers and the energy barriers between them.
Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of "this compound" in chemical reactions are profoundly influenced by the electronic and steric properties of its substituents: the fluoro, methoxy (B1213986), and nitro groups. The interplay of these groups on the benzene (B151609) ring dictates the electron density distribution and the steric accessibility of the reactive sites, thereby governing the kinetics and regioselectivity of various transformations.
The electronic influence of each substituent on the aromatic ring can be quantitatively estimated using Hammett parameters (σ). These parameters are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. koreascience.kr Electron-withdrawing groups have positive σ values and decrease the electron density of the aromatic ring, thus deactivating it towards electrophilic aromatic substitution. numberanalytics.com Conversely, electron-donating groups possess negative σ values and activate the ring.
The substituents on "this compound" exert a combination of inductive and resonance effects:
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). minia.edu.eg This significantly reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. nih.govrsc.org The nitro group is considered a deactivating group in electrophilic aromatic substitution. fiveable.mequizlet.com
Fluoro Group (-F): The fluorine atom is highly electronegative, exerting a strong -I effect. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, making fluorine a deactivating group in electrophilic aromatic substitution. koreascience.kr
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It has a -I effect due to the electronegativity of the oxygen atom. However, the lone pairs on the oxygen atom lead to a significant +M effect, which can dominate, especially when the group is in the para position to a reaction center. researchgate.net In the meta position, its electron-donating resonance effect is diminished. koreascience.kr
Ester Group (-COOCH₃): The methyl carboxylate group is an electron-withdrawing group, primarily through its -M effect, and deactivates the aromatic ring. rsc.org
The table below presents the Hammett parameters for the individual substituents. It's important to note that these are general values and the precise electronic effect in a polysubstituted system can be influenced by interactions between the substituents.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -NO₂ | 0.71 | 0.78 |
| -F | 0.34 | 0.06 |
| -OCH₃ | 0.12 | -0.27 |
| -COOCH₃ | 0.37 | 0.45 |
Data sourced from established chemical literature.
The positions of the substituents in "this compound" are critical. The nitro group is para to the methoxy group and meta to the fluoro and ester groups. The fluoro and methoxy groups are meta to each other. This specific arrangement dictates the regioselectivity of reactions. For instance, in nucleophilic aromatic substitution, the strong electron-withdrawing nitro group would activate the positions ortho and para to it for nucleophilic attack. numberanalytics.com
Steric hindrance refers to the spatial crowding around a reactive center, which can impede the approach of a reactant, thereby slowing down the reaction rate. nih.gov In "this compound," the substituents are positioned in a way that can create significant steric congestion.
The ester group (-COOCH₃) and the nitro group (-NO₂) are relatively bulky. The methoxy group, while smaller, can restrict rotation of adjacent groups. The fluoro group is the smallest of the substituents. The positioning of the fluoro and methoxy groups ortho to the nitro group, and the ester group also being in proximity, creates a sterically hindered environment around the nitro group and the adjacent ring carbons.
This steric crowding has several potential consequences for reaction kinetics:
Reduced Reaction Rates: For reactions involving attack at the aromatic ring or at the functional groups, the steric bulk of the neighboring substituents can block the trajectory of the incoming reagent, leading to a lower frequency of successful collisions and thus a slower reaction rate. This is particularly relevant for reactions requiring the formation of a bulky transition state.
Influence on Regioselectivity: Steric hindrance can influence the regiochemical outcome of a reaction. Even if a particular position is electronically favored, if it is sterically inaccessible, the reaction may proceed at a less electronically favored but more accessible site. For example, in an electrophilic aromatic substitution (though generally disfavored for this deactivated ring), attack at the less hindered positions would be kinetically favored. fiveable.me
Conformational Effects: The steric interactions between the substituents can influence the preferred conformation of the molecule, particularly the orientation of the ester and methoxy groups relative to the plane of the benzene ring. This conformational preference can, in turn, affect the molecule's reactivity. Theoretical studies on substituted nitrobenzoates have shown that steric interactions can influence the planarity of the molecule. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 3-fluoro-5-methoxy-4-nitrobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, allows for a complete assignment of its complex structure.
Proton NMR (¹H NMR) for this compound
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.
The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro, fluoro, and ester groups, along with the electron-donating effect of the methoxy group, would influence their chemical shifts. The coupling between these protons and the fluorine atom would result in characteristic splitting patterns. The methyl ester protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. Similarly, the methoxy group protons would also present as a singlet, with a chemical shift influenced by its position on the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~7.8 - 8.0 | d | ~2-3 | H-6 |
| ~7.6 - 7.8 | d | ~10-12 | H-2 |
| ~3.9 - 4.1 | s | - | -OCH₃ (ester) |
| ~3.9 - 4.1 | s | - | -OCH₃ (methoxy) |
Note: The data presented in this table is predicted and may vary from experimental values.
Carbon NMR (¹³C NMR) for Structural Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to appear at the most downfield region of the spectrum, typically between 160-170 ppm. The aromatic carbons would resonate in the range of 110-160 ppm, with their specific chemical shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine would exhibit a large one-bond C-F coupling constant. The carbons attached to the nitro and methoxy groups would also show characteristic shifts. The methyl carbons of the ester and methoxy groups would appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~155 (d, ¹JCF) | C-F |
| ~150 | C-NO₂ |
| ~145 | C-OCH₃ |
| ~130 | C-COOCH₃ |
| ~120 (d) | C-H (aromatic) |
| ~115 (d) | C-H (aromatic) |
| ~57 | -OCH₃ (methoxy) |
| ~53 | -OCH₃ (ester) |
Note: The data presented in this table is predicted and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.
Fluorine NMR (¹⁹F NMR) for Characterizing the Fluorine Environment
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be influenced by the electronic effects of the surrounding substituents on the aromatic ring. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and ester) groups would determine the final chemical shift value.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, helping to confirm the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be instrumental in assigning the protonated carbons in the aromatic ring and the methyl and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₈FNO₅), the exact mass can be calculated by summing the precise masses of its constituent atoms. This experimental value can then be compared to the theoretical exact mass to confirm the molecular formula with a high degree of confidence.
Table 3: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (m/z) |
| C₉H₈FNO₅ | 229.0386 |
Note: This value is the theoretical exact mass. Experimental HRMS data would be expected to be very close to this value.
Fragmentation Pattern Analysis for Structural Confirmation
While specific experimental mass spectrometry data for this compound is not widely published, a theoretical fragmentation pattern can be postulated based on the established principles of mass spectrometry and the fragmentation behavior of related nitroaromatic esters. Electron ionization mass spectrometry (EI-MS) of this compound, with a molecular weight of 229.16 g/mol , would be expected to produce a molecular ion peak ([M]+) at m/z 229.
The fragmentation of the molecular ion would likely proceed through several key pathways characteristic of its functional groups:
Loss of the Methoxy Group: A primary fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH3), leading to the formation of an acylium ion. This would result in a significant peak at m/z 198 ([M - 31]+).
Loss of the Nitro Group: Nitroaromatic compounds commonly exhibit fragmentation involving the nitro group. This can occur through the loss of a nitro radical (•NO2), which would generate a fragment ion at m/z 183 ([M - 46]+). Alternatively, the loss of nitric oxide (NO) can occur, yielding a peak at m/z 199 ([M - 30]+).
Decarbonylation: The acylium ion formed by the loss of the methoxy group can further fragment through the loss of carbon monoxide (CO), a common process for such ions. This would produce a fragment at m/z 170 ([M - 31 - 28]+).
Cleavage of the Ester Group: The entire methyl ester group (-COOCH3) can be cleaved, resulting in a fragment corresponding to the aromatic ring at m/z 170 ([M - 59]+).
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring structure would lead to a complex pattern of smaller ions, providing additional structural information.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Predicted Neutral Loss |
| 229 | [C9H8FNO5]+• (Molecular Ion) | - |
| 199 | [C9H8FNO4]+• | NO |
| 198 | [C8H5FNO4]+ | •OCH3 |
| 183 | [C9H8FO3]+• | •NO2 |
| 170 | [C7H5FO3]+ | •OCH3, CO |
| 170 | [C8H5FNO2]+• | -COOCH3 |
Infrared (IR) Spectroscopy
Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The analysis of these bands allows for the confirmation of the compound's structure.
The key functional groups and their expected vibrational frequencies are:
Ester Carbonyl (C=O) Stretch: A strong and sharp absorption band is anticipated in the region of 1720-1740 cm-1, which is characteristic of the C=O stretching vibration in an aromatic ester.
Nitro (NO2) Group Stretches: The presence of the nitro group will be indicated by two strong absorption bands. The asymmetric stretching vibration is expected to appear in the range of 1520-1560 cm-1, while the symmetric stretching vibration will likely be observed between 1340-1380 cm-1. brainly.comsciencing.com
Carbon-Fluorine (C-F) Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1100-1300 cm-1.
Carbon-Oxygen (C-O) Stretches: The spectrum will feature C-O stretching vibrations from both the ester and the methoxy groups. The C-O stretch of the ester is typically found in the 1200-1300 cm-1 region, while the C-O stretch of the methoxy group will appear around 1020-1080 cm-1 (asymmetric) and near 1150-1250 cm-1 (symmetric).
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring are expected to produce several bands of varying intensity in the 1450-1600 cm-1 region. Aromatic C-H stretching vibrations will likely be observed as weaker bands above 3000 cm-1.
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |
| Ester C=O | Stretch | 1720-1740 | Strong, Sharp |
| Nitro NO2 | Asymmetric Stretch | 1520-1560 | Strong |
| Nitro NO2 | Symmetric Stretch | 1340-1380 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |
| Ester C-O | Stretch | 1200-1300 | Strong |
| C-F | Stretch | 1100-1300 | Strong |
| Methoxy C-O | Asymmetric Stretch | 1150-1250 | Medium |
| Methoxy C-O | Symmetric Stretch | 1020-1080 | Medium |
| Aromatic C-H | Stretch | >3000 | Weak |
UV-Vis Spectroscopy
Electronic Transitions and Chromophore Analysis
The electronic absorption spectrum of this compound, determined by UV-Vis spectroscopy, is expected to be dominated by the electronic transitions within the substituted nitrobenzene chromophore. The benzene ring, in conjunction with the electron-withdrawing nitro group and the electron-donating methoxy group, forms a conjugated system that absorbs ultraviolet radiation.
Two primary types of electronic transitions are anticipated:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For nitroaromatic compounds, these are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 300 nm. The presence of substituents on the benzene ring can cause a bathochromic (red) shift of these absorption maxima.
n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or methoxy group) to a π* antibonding orbital. These are generally lower in energy and have a lower molar absorptivity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a separate band at a longer wavelength.
The fluoro group, being an auxochrome, is expected to have a minor influence on the position of the absorption maxima. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group will significantly influence the energy of the electronic transitions and thus the λmax values. It is plausible that intramolecular charge transfer character will be associated with the lowest energy π → π* transition.
X-ray Crystallography (if applicable to solid forms or derivatives)
Single Crystal X-ray Diffraction for Absolute Structure Determination
To date, there is no publicly available single-crystal X-ray diffraction data for this compound. Therefore, its absolute structure in the solid state has not been experimentally determined.
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide definitive structural information, including:
Unambiguous Confirmation of Connectivity: The precise arrangement of atoms and the substitution pattern on the benzene ring would be unequivocally confirmed.
Detailed Geometric Parameters: Accurate measurements of bond lengths, bond angles, and torsion angles would be obtained. This would reveal any distortions in the benzene ring or functional groups due to steric or electronic effects of the substituents.
Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, or π-π stacking. This information is crucial for understanding the solid-state properties of the compound.
Without experimental crystallographic data, the three-dimensional structure and intermolecular interactions of this compound in the solid state remain a subject for computational modeling and future experimental verification.
Role As a Chemical Intermediate in Advanced Organic Synthesis
Precursor for Pharmacologically Active Molecules and Drug Candidates
No specific synthetic routes originating from Methyl 3-fluoro-5-methoxy-4-nitrobenzoate were identified for the following classes of compounds:
Synthesis of Quinolone and Quinazoline Derivatives
The scientific literature describes numerous synthetic pathways for quinolone and quinazoline derivatives. wikipedia.orgsemanticscholar.orgarabjchem.orgnih.gov However, none of the reviewed sources explicitly document the use of this compound as a starting material or key intermediate in these syntheses.
Contribution to the Synthesis of Tyrosine Kinase Inhibitors (e.g., Gefitinib)
The synthesis of the tyrosine kinase inhibitor Gefitinib has been well-documented through various routes. thieme-connect.deukm.mynih.govchemicalbook.com These established methods utilize different precursors, and no literature found indicates that this compound is an intermediate in any of the known synthetic pathways for Gefitinib or related tyrosine kinase inhibitors.
Building Block for Agrochemicals
Although related fluoro-nitrobenzoate compounds are generally cited as being useful in the creation of novel agrochemicals, no specific examples or research detailing the application of this compound as a building block for agrochemicals were found.
Application in Material Science Research
Similarly, while the functional groups present in this compound suggest potential utility in material science, no specific research or applications in this field have been documented in the available literature.
A recent patent application does mention this compound in the synthesis of GLP-1 receptor modulators, confirming its use as a chemical intermediate. google.com However, this application falls outside the specific scope of the user's provided outline.
Development of Novel Synthetic Reagents
The reactivity of this compound suggests its potential as a scaffold for the development of novel synthetic reagents. The functional groups present on the aromatic ring could be modified to create new chemical tools for organic synthesis. For instance, conversion of the nitro group to other functionalities could lead to the formation of unique organocatalysts or ligands for metal-catalyzed reactions. At present, the primary documented role of this compound is as an intermediate rather than as a standalone novel reagent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
